molecular formula C15H11Cl2N3O2 B14248993 (2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone CAS No. 385416-70-6

(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone

Cat. No.: B14248993
CAS No.: 385416-70-6
M. Wt: 336.2 g/mol
InChI Key: MBLGFKLWPPSHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone typically involves the reaction of 2-aminobenzimidazole with 3,5-dichloro-2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-1H-benzimidazol-1-yl)(phenyl)methanone
  • (2-Amino-1H-benzimidazol-1-yl)(3,5-dimethylphenyl)methanone
  • (2-Amino-1H-benzimidazol-1-yl)(4-chlorophenyl)methanone

Uniqueness

(2-Amino-1H-benzimidazol-1-yl)(3,5-dichloro-2-methoxyphenyl)methanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

385416-70-6

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

(2-aminobenzimidazol-1-yl)-(3,5-dichloro-2-methoxyphenyl)methanone

InChI

InChI=1S/C15H11Cl2N3O2/c1-22-13-9(6-8(16)7-10(13)17)14(21)20-12-5-3-2-4-11(12)19-15(20)18/h2-7H,1H3,(H2,18,19)

InChI Key

MBLGFKLWPPSHLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)N2C3=CC=CC=C3N=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.